Cas no 34346-59-3 (manganese glycerophosphate)

manganese glycerophosphate structure
manganese glycerophosphate structure
Productnaam:manganese glycerophosphate
CAS-nummer:34346-59-3
MF:C3H7MnO6P
MW:224.995891809464
CID:919030
PubChem ID:11579475

manganese glycerophosphate Chemische en fysische eigenschappen

Naam en identificatie

    • manganese glycerophosphate
    • acetylacetonemanganese(ii)
    • bis(2,4-pentanedionato)manganese(II)
    • bis(acetylacetone)
    • Mangan(II)-methylat
    • manganase(II) acetylacetonate
    • MANGANESE ACETYLACETONATE
    • manganese difluoride
    • manganese(II) diacetylacetonate
    • manganese(II) fluoride
    • manganese(II) methanolate
    • manganese(II) methoxide
    • manganese(II)(acetylacetonate)2
    • manganese(II)acetylacetonate
    • Manganesepentanedionate
    • MANGANOUS ACETYLACETONATE
    • SCHEMBL362537
    • Manganese rac-glyceryl-1-phosphate
    • Rac-glycero-1-phosphate, manganese salt
    • DTXSID60931725
    • Manganese glyceryl-1-phosphate
    • AKOS015910509
    • 1,2,3-Propanetriol, 1-(dihydrogen phosphate), manganese(2+) salt (1:1)
    • Q27285477
    • Methanol, manganese salt
    • Manganese(2+) 2,3-dihydroxypropyl phosphate
    • Manganese glycerophosphate hydrate
    • MANGANESE GLYCEROPHOSPHATE ANHYDROUS
    • 143007-66-3
    • 1320-46-3
    • 2,3-dihydroxypropyl phosphate;manganese(2+)
    • O8CNB3NY0U
    • UNII-O8CNB3NY0U
    • 1,5-dihydroxypentan-3-yl phosphate,2,3-dihydroxypropyl phosphate,manganese(2+)
    • 34346-59-3
    • NS00081418
    • 1,2,3-Propanetriol, 1-(dihydrogen phosphate), manganese(2+) salt (1:1), (+/-)-
    • CQQGLXZHXDHSJD-UHFFFAOYSA-L
    • Inchi: InChI=1S/C3H9O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2
    • InChI-sleutel: CQQGLXZHXDHSJD-UHFFFAOYSA-L
    • LACHT: C(C(COP(=O)([O-])[O-])O)O.[Mn+2]

Berekende eigenschappen

  • Exacte massa: 224.936068g/mol
  • Monoisotopische massa: 224.936068g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 3
  • Complexiteit: 117
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 113Ų

Artikelen aanbevelen

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd